molecular formula C11H15FO2 B2699687 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol CAS No. 1249705-84-7

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B2699687
CAS No.: 1249705-84-7
M. Wt: 198.237
InChI Key: VXFPAFQGLXHNGJ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a methylpropanol side chain

Scientific Research Applications

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is reacted with sodium methoxide in the presence of copper(I) chloride to yield 2-fluoro-4-methoxyaniline . This intermediate can then be further reacted with appropriate reagents to introduce the methylpropanol side chain.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and side chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7,11,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFPAFQGLXHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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